molecular formula C15H11ClO4 B2771225 2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate CAS No. 325806-40-4

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate

Cat. No.: B2771225
CAS No.: 325806-40-4
M. Wt: 290.7
InChI Key: FCQJLXIIPVUEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and a 3-hydroxybenzoate moiety

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzoate moiety can be oxidized to form a ketone.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzophenone.

    Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 3-hydroxybenzoate.

    Substitution: Formation of 2-(4-substituted phenyl)-2-oxoethyl 3-hydroxybenzoate derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl benzoate
  • 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
  • 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxybenzoate

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate is unique due to the specific positioning of the hydroxyl group on the benzoate moiety. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)14(18)9-20-15(19)11-2-1-3-13(17)8-11/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJLXIIPVUEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.